5-Chloro-3H-imidazo[4,5-b]pyridine is a heterocyclic compound characterized by a fused imidazole and pyridine ring system. Its chemical structure includes a chlorine atom at the 5-position of the imidazo[4,5-b]pyridine core, which enhances its reactivity and potential for further derivatization. This compound is of significant interest in medicinal chemistry due to its diverse biological activities and applications in drug development, particularly in targeting various diseases such as cancer and infectious diseases .
The synthesis of 5-Chloro-3H-imidazo[4,5-b]pyridine typically involves the cyclization of derivatives of 2,3-diaminopyridine. One common synthetic route begins with the nucleophilic substitution of 2-chloro-3-nitropyridine. This is followed by the reduction of the nitro group to yield 2,3-diaminopyridine, which then undergoes cyclization in the presence of carboxylic acid derivatives like acetic anhydride to form the imidazo[4,5-b]pyridine ring system.
The industrial production often employs continuous flow reactors to enhance yield and purity, optimizing reaction conditions for larger scale synthesis.
The molecular formula of 5-Chloro-3H-imidazo[4,5-b]pyridine is C_7H_6ClN_3. The compound features a fused bicyclic structure consisting of an imidazole ring and a pyridine ring.
The presence of nitrogen atoms in the heterocyclic rings contributes to its basicity and potential interactions with biological targets .
5-Chloro-3H-imidazo[4,5-b]pyridine is known to undergo various chemical reactions:
These reactions allow for the generation of various substituted imidazo[4,5-b]pyridine derivatives that can be explored for their biological activities .
5-Chloro-3H-imidazo[4,5-b]pyridine primarily targets IKK-epsilon and TBK1 kinases, which play crucial roles in activating nuclear factor kappa-light-chain-enhancer of activated B cells through phosphorylation processes. This activation can influence numerous cellular pathways essential for cancer cell function and immune responses.
The interaction mechanism involves maintaining key binding elements within the target proteins and orienting side chains into favorable trajectories for effective binding. This specificity allows for potential therapeutic applications in oncology and inflammation management .
These properties are crucial for its application in drug design and material science .
5-Chloro-3H-imidazo[4,5-b]pyridine has a broad range of applications:
The compound's versatility makes it an important subject of study within pharmaceutical research and development initiatives aimed at discovering new therapeutic agents .
The 5-Chloro-3H-imidazo[4,5-b]pyridine scaffold represents a structurally refined and pharmacologically significant heterocyclic system within modern drug discovery. Characterized by a fused bicyclic structure incorporating both pyridine and imidazole rings with a chlorine atom at the C5 position (CAS: 52090-89-8), this core embodies a versatile pharmacophore [8]. Its strategic importance stems from its mimicry of endogenous purines, tunable electronic properties conferred by the halogen substitution, and demonstrated capacity to interact with diverse biological targets across therapeutic areas. As a synthetically accessible privileged scaffold, it continues to enable the development of novel bioactive molecules targeting increasingly complex disease mechanisms.
The 5-chloro-3H-imidazo[4,5-b]pyridine nucleus exhibits a profound structural resemblance to purine nucleobases, adenine and guanine, which are fundamental to cellular biochemistry. This bioisosteric relationship underpins its exceptional capacity to interact with enzymes and receptors evolved to recognize purine motifs [1] [4]. The fused imidazole and pyridine rings replicate the size, shape, and π-electron distribution of the purine system, while the nitrogen atoms within both rings provide essential hydrogen bond acceptors and donors.
The strategic introduction of the chlorine atom at the C5 position significantly modulates the electronic properties of the scaffold. This halogen atom exerts both inductive and mesomeric effects, influencing the electron density across the ring system, particularly at adjacent nitrogen atoms (N4 and N6) and the carbon atoms at positions 4 and 6. This electronic perturbation enhances the scaffold's ability to participate in halogen bonding interactions—a crucial non-covalent interaction where the chlorine acts as an electrophile, forming favorable contacts with protein backbone carbonyl oxygen atoms or other electron-rich residues within target binding sites. This capability is frequently exploited in the design of high-affinity kinase inhibitors where the chlorine optimally positions within specific sub-pockets [5].
Beyond simple mimicry, the 5-chloro substitution confers distinct advantages over unsubstituted imidazopyridines or purines. It enhances metabolic stability by blocking potential sites of oxidative metabolism, increases lipophilicity (log P), thereby improving membrane permeability, and provides a specific synthetic handle for further derivatization via cross-coupling reactions. Computational analyses consistently demonstrate that the chlorine's steric and electronic contributions significantly influence the molecular electrostatic potential (MEP) of the core, enabling more selective and potent interactions with target proteins compared to its non-halogenated counterpart [4] [8].
Table 1: Key Structural Features Enabling Purine Mimicry and Enhanced Target Engagement
Structural Feature | Role in Purine Mimicry & Bioactivity | Biological Consequence |
---|---|---|
Fused Bicyclic System | Replicates size, shape, and planarity of adenine/guanine | Recognition by ATP-binding sites, DNA/RNA binding domains, purinergic receptors |
N3 (Imidazole Nitrogen) | Serves as hydrogen bond donor (in 3H-tautomer) | Mimics N1-H of adenine; critical for hinge-binding in kinases |
N1 (Pyridine Nitrogen) | Primary hydrogen bond acceptor | Mimics N7 of purines; engages key residues in active sites |
C5-Chlorine Atom | Modulates electron density; participates in halogen bonding; blocks metabolic oxidation; increases lipophilicity | Enhances binding affinity and selectivity; improves pharmacokinetic properties; enables SAR |
C2, C6 Positions | Sites for functional group attachment to modulate specificity and potency | Tailors interactions with specific sub-pockets in target proteins |
The exploration of imidazo[4,5-b]pyridines as bioactive scaffolds gained substantial momentum in the late 20th century, driven by the recognition of their purine-like character and synthetic tractability. While earlier imidazopyridine drugs like zolimidine (anti-ulcer) or zolpidem (hypnotic, imidazo[1,2-a]pyridine) belonged to different isomeric classes, focused medicinal chemistry efforts revealed the unique potential of the [4,5-b] and [4,5-c] fused systems [1] [4]. The discovery of Bamaluzole, an imidazo[4,5-c]pyridine-based GABAA receptor agonist developed by Merck as an anticonvulsant, provided an early proof-of-concept for the therapeutic potential of this chemotype, although it never reached the market [1].
The development of Telcagepant (MK-0974) by Merck marked a significant milestone. This imidazo[4,5-b]pyridine derivative functioned as a potent and orally bioavailable antagonist of the calcitonin gene-related peptide (CGRP) receptor, entering advanced clinical trials for migraine treatment before its discontinuation in 2009 due to hepatotoxicity concerns unrelated to the core scaffold. Telcagepant validated the imidazo[4,5-b]pyridine core as a viable platform for designing potent, CNS-active molecules targeting peptide receptors [1] [4]. Concurrently, Tenatoprazole (TU-199), an imidazo[4,5-b]pyridine-based proton pump inhibitor developed by Mitsubishi Tanabe Pharma and later pursued by SIDEM Pharma, emerged. It demonstrated a prolonged plasma half-life compared to benzimidazole-based PPIs like omeprazole, highlighting how scaffold modification could lead to improved pharmacokinetic profiles [1] [4].
The 21st century witnessed the scaffold's evolution towards targeting oncology and inflammation. The identification of 3-Deazaneplanocin A (DZNep), containing an imidazo[4,5-c]pyridine core, as a potent inhibitor of S-adenosyl-L-homocysteine hydrolase (SAH) and histone methyltransferases (e.g., EZH2), underscored the scaffold's applicability in epigenetic regulation and antiviral therapy [1] [4]. The most significant advancement, however, came with the rational design of Aurora Kinase A (AURKA) inhibitors. Structural biology insights revealed that Aurora-A possesses unique residues (Leu215, Thr217, Arg220) in its ATP-binding pocket compared to Aurora-B. Exploiting these differences, researchers designed imidazo[4,5-b]pyridine derivatives like compound 28c and 40f with exquisite selectivity for Aurora-A over Aurora-B. Co-crystallization studies demonstrated that substituents at the C7 position of the imidazo[4,5-b]pyridine core, such as pyrazole moieties, engaged in specific interactions with the Aurora-A P-loop or Thr217 residue, dictating selectivity profiles [3] [5]. This work cemented the status of 5-chloro-3H-imidazo[4,5-b]pyridine as a privileged scaffold for kinase inhibitor discovery, enabling the creation of valuable chemical probes and drug candidates.
Table 2: Key Milestones in the Development of Imidazo[4,5-b/c]pyridine-Based Therapeutics
Compound/Class | Core Structure | Therapeutic Target/Area | Development Stage | Significance |
---|---|---|---|---|
Bamaluzole | Imidazo[4,5-c]pyridine | GABAA receptor (Agonist) | Patented (Not Marketed) | Early validation of imidazo[4,5-c]pyridine for CNS targets |
Telcagepant (MK-0974) | Imidazo[4,5-b]pyridine | CGRP Receptor (Antagonist) | Phase III (Terminated 2009) | Validated scaffold for peptide receptor antagonism; demonstrated oral efficacy |
Tenatoprazole (TU-199) | Imidazo[4,5-b]pyridine | H+/K+-ATPase (Proton Pump Inhibitor) | Active Development | Improved pharmacokinetics (longer t½) vs. benzimidazole PPIs |
3-Deazaneplanocin A (DZNep) | Imidazo[4,5-c]pyridine | EZH2 / SAH Hydrolase (Inhibitor) | Preclinical/Research Tool | Demonstrated potential in cancer (epigenetics) & antiviral (Ebola) therapy |
Aurora-A Inhibitors (e.g., 28c, 40f) | Imidazo[4,5-b]pyridine | Aurora A Kinase (Selective Inhibitor) | Research Tools/Leads | Exemplified structure-based design exploiting kinase hinge region differences; high selectivity probes |
DDO-8926 | 1H-Imidazo[4,5-b]pyridine | BET Bromodomains (Inhibitor) | Preclinical (NP Model) | Novel BET inhibitor for neuropathic pain via anti-inflammatory effects [9] |
The 5-chloro-3H-imidazo[4,5-b]pyridine scaffold exhibits remarkable versatility, enabling the discovery of agents across diverse therapeutic domains through strategic functionalization. Its pharmacological relevance is extensively documented in several key areas:
Anticancer Agents: This scaffold is a prominent platform for designing inhibitors targeting crucial oncogenic kinases. Beyond the well-established Aurora A kinase inhibitors (e.g., 28c, 40f) [5], derivatives potently inhibit Tank Binding Kinase 1 (TBK1) and Inhibitor of nuclear factor kappa-B kinase subunit epsilon (IKK-ɛ). Compounds like 4 and 5 demonstrated potent dual inhibition (IC50 0.004–0.046 µM) with selectivity over CDK2 and Aurora B [1] [4]. Poly(ADP-ribose) polymerase (PARP) inhibitors based on imidazo[4,5-c]pyridine, such as compound 9 (IC50 8.6 nM), sensitize tumor cells to DNA-damaging agents like temozolomide, showing synergistic effects in breast, colon, and lung cancer cell lines [1] [4]. Furthermore, derivatives like 8 bearing N-hydroxycarboximidamide groups exhibit potent direct cytotoxicity (e.g., IC50 0.082 µM against MCF-7 breast cancer cells) [1]. Janus Kinase 1 (JAK1) inhibitors (e.g., 10, IC50 0.022 µM) and c-MET inhibitors targeting angiogenesis and metastasis pathways further exemplify the scaffold's impact in oncology [1] [4]. Recent work on amidino-substituted derivatives, such as compound 10 (unsubstituted amidino) and 14 (2-imidazolinyl amidino), showed potent and selective sub-micromolar activity against colorectal carcinoma (HCT-116, IC50 0.4 and 0.7 µM, respectively) [6].
Anti-inflammatory Agents: The scaffold's utility extends to inflammation modulation, primarily through cyclooxygenase-2 (COX-2) inhibition. Diaryl-substituted 3H-imidazo[4,5-b]pyridines, designed to mimic traditional NSAID pharmacophores, exhibit significant activity. Compound 3f emerged as a potent and selective COX-2 inhibitor (IC50 9.2 µmol/L) with a 2-fold selectivity over COX-1 (IC50 21.8 µmol/L). Molecular docking confirmed its binding mode within the COX-2 active site is analogous to celecoxib, engaging key residues for selective inhibition [2]. JAK1 inhibitors targeting this scaffold also contribute to anti-inflammatory effects by modulating cytokine signaling [1] [4].
Antimicrobial Agents: While less explored than anticancer applications, the scaffold shows promise against resistant pathogens. Hybrid molecules combining the imidazo[4,5-b]pyridine core with 2,6-diarylpiperidin-4-one, such as compounds 11 and 12 bearing para-chloro substituents on the aryl rings and methyl groups at C3/C5 of the imidazopyridine, demonstrated enhanced broad-spectrum activity against Gram-positive (Staphylococcus aureus, Bacillus subtilis) and Gram-negative bacteria (Escherichia coli, Pseudomonas aeruginosa, Klebsiella pneumoniae) [1] [4]. The amidino-substituted derivative 14 also showed moderate activity specifically against E. coli (MIC 32 µM) [6]. Additionally, the scaffold holds potential for antifungal development by targeting enzymes like glucosamine-6-phosphate synthase, crucial for fungal cell wall biosynthesis [1] [4].
Central Nervous System (CNS) & Other Therapeutic Areas: Recent breakthroughs highlight the scaffold's potential in neurotherapeutics. DDO-8926, a potent and selective Bromodomain and Extra-Terminal domain (BET) protein inhibitor based on a 1H-imidazo[4,5-b]pyridine core, demonstrates efficacy in neuropathic pain (NP) models. It alleviates mechanical hypersensitivity by suppressing pro-inflammatory cytokine expression and reducing neuronal excitability following nerve injury, representing a novel non-opioid approach to NP management [9]. Early GABAA receptor modulators like Bamaluzole also originated from this chemotype [1] [4]. Antiviral activity, particularly against Respiratory Syncytial Virus (RSV), has been observed with specific derivatives like the bromo-substituted 7 (EC50 21 µM) and para-cyano-substituted 17 (EC50 58 µM) [6].
Table 3: Diverse Pharmacological Activities of 5-Chloro-3H-imidazo[4,5-b]pyridine Derivatives
Therapeutic Area | Molecular Target/Mechanism | Exemplary Derivatives | Reported Activity | Reference Context |
---|---|---|---|---|
Oncology | Aurora A Kinase Inhibition | 28c, 40f | Selective AURKA inhibition; cellular probe tools | [3] [5] |
TBK1/IKK-ɛ Dual Inhibition | 4, 5, 6 | IC50 0.004–0.046 µM; selective over CDK2, Aurora B | [1] [4] | |
PARP Inhibition | 9 (Imidazo[4,5-c]pyridine) | IC50 8.6 nM; synergy with temozolomide | [1] [4] | |
Cytotoxic Agents | 8 (N-Hydroxycarboximidamide) | IC50 0.082 µM (MCF-7) | [1] | |
Amidino derivatives 10, 14 | IC50 0.4–0.7 µM (HCT-116 colon ca.) | [6] | ||
Inflammation | Selective COX-2 Inhibition | Diarylimidazopyridine 3f | COX-2 IC50 9.2 µM (2-fold selectivity over COX-1) | [2] |
JAK1 Inhibition | 10 | JAK1 IC50 0.022 µM | [1] [4] | |
Infectious Diseases | Broad-Spectrum Antibacterial | Piperidone hybrids 11, 12 | Enhanced activity vs. Gram+ & Gram- bacteria | [1] [4] |
Antifungal (Glucosamine-6P Synthase) | Not specified (Concept Validated) | Target identified; active derivatives reported | [1] [4] | |
Antiviral (RSV) | Bromo-derivative 7, Cyano-17 | EC50 21 µM, 58 µM (RSV) | [6] | |
Neuropathic Pain | BET Bromodomain Inhibition | DDO-8926 | Reduces mechanical hypersensitivity (SNI model) | [9] |
Gastrointestinal | Proton Pump Inhibition | Tenatoprazole (TU-199) | Long-acting PPI (Imidazo[4,5-b]pyridine based) | [1] [4] |
The ongoing exploration of 5-chloro-3H-imidazo[4,5-b]pyridine derivatives continues to yield novel bioactive molecules. The C5 chlorine atom and the C2, C6, and C7 positions offer vectors for extensive structure-activity relationship (SAR) studies, enabling fine-tuning of potency, selectivity, and physicochemical properties. This versatility, coupled with its proven track record across target classes, ensures the 5-chloro-3H-imidazo[4,5-b]pyridine scaffold remains a cornerstone of modern medicinal chemistry efforts aimed at addressing unmet medical needs.
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7